molecular formula C16H9ClFNO2 B13701205 6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic Acid

6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13701205
M. Wt: 301.70 g/mol
InChI Key: JTFZVEFZSZYAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of chloro and fluoro substituents on the quinoline ring enhances the compound’s biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . The intermediate can then be further reacted with various substituted amines to obtain the desired product .

Industrial Production Methods

Industrial production methods for quinoline derivatives often employ microwave irradiation and conventional heating methods. Microwave irradiation has been shown to significantly reduce reaction times and increase yields, making it a preferred method for large-scale production . The products are typically characterized using techniques such as FT-IR, NMR, mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both chloro and fluoro substituents on the quinoline ring contributes to its unique properties and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H9ClFNO2

Molecular Weight

301.70 g/mol

IUPAC Name

6-chloro-7-fluoro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9ClFNO2/c17-12-6-10-11(16(20)21)7-14(9-4-2-1-3-5-9)19-15(10)8-13(12)18/h1-8H,(H,20,21)

InChI Key

JTFZVEFZSZYAGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.